Cas no 1396780-82-7 (6-bromo-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)

6-bromo-1H-pyrazolo3,4-bpyridine-4-carboxylic acid structure
1396780-82-7 structure
Product Name:6-bromo-1H-pyrazolo3,4-bpyridine-4-carboxylic acid
CAS No:1396780-82-7
MF:C7H4BrN3O2
MW:242.029560089111
MDL:MFCD28676663
CID:4698479
PubChem ID:82622088
Update Time:2025-07-20

6-bromo-1H-pyrazolo3,4-bpyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
    • 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 6-bromo-
    • 6-bromo-1H-pyrazolo3,4-bpyridine-4-carboxylic acid
    • 1396780-82-7
    • EN300-322371
    • SCHEMBL15824457
    • Z2768168457
    • G73370
    • 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid
    • MDL: MFCD28676663
    • Inchi: 1S/C7H4BrN3O2/c8-5-1-3(7(12)13)4-2-9-11-6(4)10-5/h1-2H,(H,12,13)(H,9,10,11)
    • InChI Key: CAJCITHGSUERSS-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(=O)O)=C2C=NNC2=N1

Computed Properties

  • Exact Mass: 240.94869g/mol
  • Monoisotopic Mass: 240.94869g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.9
  • XLogP3: 1.4

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Additional information on 6-bromo-1H-pyrazolo3,4-bpyridine-4-carboxylic acid

Recent Advances in the Application of 6-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS: 1396780-82-7) in Chemical Biology and Drug Discovery

The compound 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1396780-82-7) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic structure features a pyrazolopyridine core with a carboxylic acid functionality at the 4-position and a bromine substituent at the 6-position, making it a versatile building block for the development of novel bioactive molecules. Recent studies have demonstrated its potential in targeting various disease-relevant pathways, particularly in oncology and inflammation.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a key intermediate in the synthesis of selective kinase inhibitors. Researchers successfully developed a series of derivatives that showed potent inhibitory activity against cyclin-dependent kinases (CDKs), with IC50 values in the low nanomolar range. The bromine substituent at the 6-position was found to be crucial for maintaining optimal binding interactions with the ATP-binding pocket of CDK2, as revealed by X-ray crystallography studies.

In parallel research, scientists have investigated the application of 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in the development of small molecule modulators of protein-protein interactions. A recent Nature Communications paper demonstrated its utility in creating selective inhibitors of the MDM2-p53 interaction, with lead compounds showing promising antitumor activity in xenograft models. The carboxylic acid moiety was strategically employed for introducing various pharmacophore groups through amide bond formation.

The compound has also shown potential in antimicrobial drug development. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported novel derivatives exhibiting significant activity against drug-resistant strains of Staphylococcus aureus. The researchers utilized the bromine atom for further functionalization through palladium-catalyzed cross-coupling reactions, expanding the structural diversity of the synthesized analogs.

From a synthetic chemistry perspective, recent advances have improved the scalability and efficiency of producing 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. A Green Chemistry publication described an optimized one-pot synthesis method that reduces hazardous waste generation while maintaining high yield (85%) and purity (>99%). This development is particularly significant for industrial-scale production of this valuable intermediate.

Ongoing clinical trials involving compounds derived from this scaffold suggest its growing importance in pharmaceutical development. Several candidates have entered Phase I/II trials for various cancer indications, with preliminary data showing favorable pharmacokinetic profiles and manageable toxicity. The structural versatility of 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid continues to inspire novel drug discovery approaches across multiple therapeutic areas.

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